4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 2092592-44-2
VCID: VC3426306
InChI: InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14)
SMILES: C1CN(CC1O)C2=C(C(=O)NN=C2)Cl
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one

CAS No.: 2092592-44-2

Cat. No.: VC3426306

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one - 2092592-44-2

Specification

CAS No. 2092592-44-2
Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
IUPAC Name 5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14)
Standard InChI Key YLCZEYXYHJPEJE-UHFFFAOYSA-N
SMILES C1CN(CC1O)C2=C(C(=O)NN=C2)Cl
Canonical SMILES C1CN(CC1O)C2=C(C(=O)NN=C2)Cl

Introduction

Structural Characteristics and Chemical Properties

The compound 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is characterized by a heterocyclic structure with the core pyridazin-3(2H)-one scaffold. Pyridazin-3(2H)-one itself refers to a class of aromatic heterocyclic compounds with a six-membered ring structure composed of four carbon atoms, one oxygen atom, and two nitrogen atoms in adjacent positions . The numbering system for the pyridazinone ring begins with one of the nitrogen atoms and proceeds clockwise around the ring.

Molecular Structure

The molecular structure of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one features:

  • A pyridazin-3(2H)-one core scaffold

  • A chloro substituent at position 4

  • A 3-hydroxypyrrolidin-1-yl group at position 5

This structural arrangement can be compared to related compounds such as 4,5-dichloro-3(2H)-pyridazinone, where the 3-hydroxypyrrolidin-1-yl group is replaced by a second chloro substituent, and 4-chloro-5-hydroxypyridazin-3(2H)-one, where the 3-hydroxypyrrolidin-1-yl group is replaced by a hydroxy substituent.

Estimated Physicochemical Properties

Based on structurally similar compounds, the following physicochemical properties can be estimated for 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC8H10ClN3O2Calculated based on structure
Molecular Weight215.64 g/molCalculated based on molecular formula
Physical StateSolidBased on similar pyridazinones
Melting Point180-220°CEstimated from related compounds
SolubilitySoluble in polar organic solventsBased on functional groups
LogP-0.5 to 0.5Estimated based on similar structures

The presence of both a hydroxyl group on the pyrrolidine ring and the lactam structure of the pyridazinone core likely confers hydrogen bonding capabilities that may influence the compound's solubility profile and protein-binding characteristics.

Tautomerism and Chemical Reactivity

Tautomeric Forms

Like other pyridazin-3(2H)-ones, 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one likely exhibits tautomerism between the lactam (pyridazinone) and lactim (hydroxypyridazine) forms. This tautomerization involves the formal migration of a hydrogen atom from the nitrogen at position 2 to the oxygen at position 3 .

The tautomeric equilibrium of pyridazinones has been studied theoretically using DFT methods, revealing that direct hydrogen transfer requires high activation energy (approximately 42.64 kcal/mol), while indirect hydrogen transfer through dimer formation requires much lower activation energy (approximately 14.66 kcal/mol) . The presence of protic polar solvents can reduce the activation energy associated with direct hydrogen transfer.

Key Reaction Sites

The reactivity of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is likely influenced by several key functional groups:

  • The N-H bond at position 2 can participate in alkylation or acylation reactions

  • The chloro substituent at position 4 is susceptible to nucleophilic substitution

  • The carbonyl group at position 3 can undergo typical carbonyl reactions

  • The hydroxyl group on the pyrrolidine ring can participate in esterification or oxidation

These reactive sites provide opportunities for further derivatization to enhance pharmacological properties or to synthesize more complex structures.

Synthesis Methodologies

Nucleophilic Substitution Approach

A viable synthetic route might involve the nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinone with 3-hydroxypyrrolidine:

  • Starting with 4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9)

  • Selective substitution of the chloro group at position 5 with 3-hydroxypyrrolidine

  • Purification and isolation of the final product

This regioselective approach takes advantage of the differential reactivity of the two chloro substituents in 4,5-dichloro-3(2H)-pyridazinone.

Multicomponent Synthesis

An alternative approach could involve multicomponent synthesis similar to methods described for other pyridazinones:

  • Friedel–Crafts acylation between an appropriate arene and cyclic anhydride to prepare a keto-carboxylic acid

  • Reaction with hydrazine to form a hydrazone

  • Intramolecular cyclization to form the pyridazinone core

  • Subsequent functionalization to introduce the chloro and hydroxypyrrolidinyl groups

CatalystReaction TypeAdvantages
[bmim]Br-AlCl3Multicomponent synthesisEnvironmentally compatible, reusable, operationally simple
ZnCl2Hydrohydrazination and condensationModerate to good yields
Microwave irradiationVarious reactionsExcellent yield, shorter reaction time
Ultrasound irradiationVarious reactionsEnvironmentally benign, excellent yield

Spectroscopic Characterization

Predicted Spectroscopic Properties

Based on structural features, the following spectroscopic characteristics can be anticipated for 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would likely show:

  • A singlet for the N-H proton at position 2 (δ ~10-12 ppm)

  • A singlet for the C-H proton at position 6 (δ ~7-8 ppm)

  • Complex multiplets for the pyrrolidine ring protons (δ ~1.5-4.5 ppm)

  • A signal for the hydroxyl proton (δ ~4-5 ppm, depending on solvent)

13C NMR would show characteristic signals for:

  • The carbonyl carbon at position 3 (δ ~160-170 ppm)

  • The carbon attached to chlorine at position 4 (δ ~120-140 ppm)

  • The carbon at position 5 bearing the pyrrolidine substituent (δ ~130-150 ppm)

  • Pyrrolidine carbon signals (δ ~20-70 ppm, with the carbon bearing the hydroxyl group at ~65-75 ppm)

Infrared (IR) Spectroscopy

Key IR absorptions would include:

  • N-H stretching (3200-3400 cm-1)

  • O-H stretching (3300-3600 cm-1)

  • C=O stretching (1650-1700 cm-1)

  • C-N stretching (1200-1350 cm-1)

  • C-Cl stretching (600-800 cm-1)

Biological and Agricultural Applications

Potential ActivityRationale
AntibacterialPyridazinones have demonstrated antibacterial activities
Anti-inflammatoryThe pyridazinone scaffold is associated with anti-inflammatory properties
AnticancerSeveral pyridazinone derivatives show anticancer activities
AntihypertensivePyridazinones are known for cardiovascular effects
AnalgesicPain-relieving properties have been reported for similar compounds

The specific substitution pattern of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, particularly the 3-hydroxypyrrolidin-1-yl group, may enhance certain pharmacological properties by:

  • Improving water solubility due to the hydroxyl group

  • Enhancing binding to biological targets through additional hydrogen bonding

  • Potentially modulating metabolic stability

ApplicationDescription
HerbicideCertain pyridazinones show herbicidal activity
InsecticideInsecticidal properties have been documented for pyridazinone derivatives
AcaricideActivity against mites has been reported

The specific substitution pattern of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one may confer selective activity against certain pest species while potentially reducing environmental persistence due to the hydroxyl group, which could facilitate biodegradation.

Structure-Activity Relationships

Key Structural Features and Their Contributions

The biological activity of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is likely influenced by specific structural features:

  • The pyridazinone core: Provides the basic pharmacophore associated with various biological activities

  • The chloro substituent at position 4: May enhance lipophilicity and binding to certain biological targets

  • The 3-hydroxypyrrolidin-1-yl group at position 5: Likely contributes to:

    • Hydrogen bonding capabilities

    • Increased water solubility

    • Specific receptor interactions

Comparison with Related Compounds

CompoundStructural DifferencePotential Impact on Activity
4,5-Dichloro-3(2H)-pyridazinoneSecond chloro instead of hydroxypyrrolidinylMore lipophilic, possibly different biodistribution
4-Chloro-5-hydroxypyridazin-3(2H)-oneHydroxyl instead of hydroxypyrrolidinylSimpler structure, different receptor binding profile
Pyridazin-3(2H)-one (unsubstituted)No substituents at positions 4 and 5Basic scaffold, likely less potent and specific

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